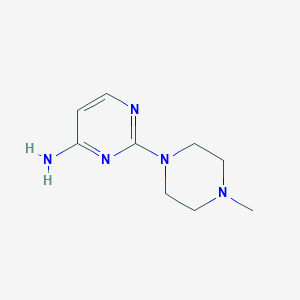

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIWECWTESIKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671957 | |

| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57005-71-7 | |

| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to the 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine Scaffold for Drug Discovery Professionals

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The pyrimidine ring is a quintessential heterocyclic motif, forming the backbone of nucleobases in DNA and RNA and appearing in a vast array of approved therapeutic agents.[1] Its nitrogen-rich structure allows for a multitude of hydrogen bonding interactions, making it a frequent component in molecules targeting enzymes like kinases.[2][3] Similarly, the piperazine moiety is recognized as a "privileged scaffold," often incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and provide a versatile linker to engage with biological targets.[4][5]

This guide focuses on the chemical properties and synthetic utility of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (CAS: 57005-71-7), a molecule that synergistically combines these two powerful fragments. As a bifunctional scaffold, it presents a unique topology: the pyrimidine-4-amine portion acts as an excellent bioisostere for purine bases and is a known hinge-binding motif, while the 2-(4-methylpiperazin-1-yl) group offers a vector for further chemical modification to optimize potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) profiles. This document serves as a technical resource for researchers and drug development professionals, providing core chemical data, validated synthetic protocols, and insights into its application as a foundational building block for novel therapeutics.

PART 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical scaffold is the first step in its journey from a laboratory curiosity to a clinical candidate. The data for 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine are summarized below.

Data Summary Table

| Property | Value | Source |

| CAS Number | 57005-71-7 | [6] |

| Molecular Formula | C₉H₁₅N₅ | [6] |

| Molecular Weight | 193.25 g/mol | [6] |

| Appearance | Typically a solid (e.g., powder) | Inferred |

| Storage Conditions | Inert atmosphere, room temperature, keep in dark place | [6] |

Note: Experimentally determined properties like melting point, solubility, and pKa are not widely published for this specific molecule. Researchers should perform experimental validation upon synthesis.

PART 2: Synthesis and Characterization Workflow

The synthesis of substituted pyrimidines often relies on the differential reactivity of halogenated precursors. The following protocol describes a robust and logical pathway to 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine from commercially available starting materials.

Proposed Synthetic Pathway: A Logic-Driven Approach

A standard and effective method for synthesizing this class of compounds is through sequential nucleophilic aromatic substitution (SNAr) reactions on a di-substituted pyrimidine. The choice of 2,4-dichloropyrimidine as a starting material is strategic; the chlorine atom at the C2 position is generally more susceptible to nucleophilic attack than the one at C4, although this can be influenced by reaction conditions.

Experimental Protocol: Synthesis

Objective: To synthesize 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine via a two-step SNAr protocol.

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-4-chloropyrimidine

-

Rationale: This initial step aims to selectively introduce the 1-methylpiperazine moiety. Performing the reaction at a controlled, low temperature with a slight excess of the pyrimidine substrate favors monosubstitution and minimizes the formation of the di-substituted byproduct.

-

Setup: To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol (10 mL/g), add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction: Cool the mixture to 0°C in an ice bath. Add 1-methylpiperazine (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2,4-dichloropyrimidine is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate. Purification can be achieved via column chromatography if necessary.

Step 2: Synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (Final Product)

-

Rationale: The second SNAr reaction replaces the remaining chlorine atom with an amine group. This amination is typically conducted at elevated temperatures in a sealed vessel to accommodate the volatility of the ammonia solution.

-

Setup: Place the crude 2-(4-methylpiperazin-1-yl)-4-chloropyrimidine from Step 1 into a sealed pressure vessel.

-

Reaction: Add a 7N solution of ammonia in methanol (10 eq). Seal the vessel and heat to 80-90°C for 12-16 hours.

-

Monitoring: After cooling to room temperature, check for the disappearance of the starting material by TLC or LC-MS.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product, 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine.

Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound. This process is self-validating, as each step provides orthogonal data to build a complete structural and purity profile.

Caption: Logical workflow for the synthesis, purification, and analytical validation of the target compound.

Expected Spectroscopic Data

-

¹H NMR (DMSO-d₆, 500 MHz):

-

Pyrimidine Ring: Two doublets would be expected for the pyrimidine protons, likely in the δ 7.5-8.5 ppm range.

-

Amine Group: A broad singlet corresponding to the two -NH₂ protons, likely around δ 6.0-7.0 ppm.

-

Piperazine Ring: Two sets of multiplets (likely appearing as broad triplets), integrating to 4 protons each, for the -CH₂- groups. One set would be adjacent to the pyrimidine ring (δ 3.6-3.8 ppm) and the other adjacent to the N-methyl group (δ 2.4-2.6 ppm).

-

Methyl Group: A sharp singlet integrating to 3 protons for the -CH₃ group, expected around δ 2.2-2.3 ppm.

-

-

¹³C NMR (DMSO-d₆, 125 MHz):

-

Expect 3-4 signals in the aromatic region (δ 150-165 ppm) for the pyrimidine carbons.

-

Signals for the piperazine carbons would appear in the δ 40-55 ppm range.

-

A signal for the methyl carbon would be expected in the upfield region, around δ 45-50 ppm.

-

-

Mass Spectrometry (ESI+):

-

The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 194.26, corresponding to the molecular weight of 193.25.[6]

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic pair of bands in the 3100-3400 cm⁻¹ region for the primary amine (-NH₂).

-

C-H Stretch: Aliphatic C-H stretching from the piperazine and methyl groups just below 3000 cm⁻¹.

-

C=N and C=C Stretch: A series of sharp bands in the 1550-1650 cm⁻¹ region corresponding to the pyrimidine ring stretches.

-

N-H Bend: A bending vibration for the primary amine around 1600 cm⁻¹.

-

PART 3: Reactivity, Biological Potential, and Applications in Drug Design

The true value of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine lies in its potential as a versatile starting point for creating libraries of bioactive compounds. Its structure is pre-validated by its presence in numerous biologically active molecules.

Chemical Reactivity and Derivatization

The primary amine at the C4 position is a key handle for derivatization. It can readily undergo reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions with aryl halides to form diarylamines, a common linkage in kinase inhibitors like Imatinib.[2]

The Scaffold in Action: A Kinase Inhibitor Paradigm

The 2-aminopyrimidine motif is a classic "hinge-binding" element in ATP-competitive kinase inhibitors. It mimics the adenine portion of ATP, forming critical hydrogen bonds with the backbone of the kinase hinge region. The 2-(4-methylpiperazin-1-yl) group typically projects out of the ATP-binding pocket into the solvent-exposed region, where it can be modified to enhance selectivity and improve physicochemical properties.

Caption: Binding model of the scaffold as a hypothetical ATP-competitive kinase inhibitor.

Known Biological Activities of Analogs

While the specific biological activity of the title compound is not extensively documented, numerous related structures containing the (4-methylpiperazin-1-yl)pyrimidine core have demonstrated significant therapeutic potential, suggesting promising avenues for investigation:

-

Anticancer Agents: The pyrimidine-piperazine scaffold is central to the structure of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia.[2][3]

-

GPR119 Agonists: Derivatives of 2-(piperazin-1-yl)pyrimidine have been developed as agonists for GPR119, a G protein-coupled receptor involved in glucose homeostasis, with potential applications for treating type 2 diabetes and obesity.[11]

-

Antiplasmodial Activity: Hybrids incorporating a piperazine-linked pyrimidine have shown potent activity against P. falciparum, the parasite responsible for malaria.[12]

-

MAO-A Inhibitors: Certain pyrimidinyl-piperazine derivatives have exhibited selective inhibitory activity against monoamine oxidase A (MAO-A), a target for antidepressant drugs.[7][13]

Conclusion

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. It combines a proven hinge-binding element with a versatile pharmacokinetic-modulating group, offering a robust starting point for library synthesis and lead optimization. The synthetic accessibility and predictable reactivity of this scaffold, coupled with the established biological relevance of its analogs, make it a high-value asset for research programs targeting a wide range of diseases, from cancer to metabolic and infectious disorders. This guide provides the foundational knowledge for scientists to harness the potential of this powerful chemical scaffold in the pursuit of next-generation therapeutics.

References

- PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. National Center for Biotechnology Information.

-

BLDpharm. (n.d.). 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine. Retrieved from a URL which is not available.[6]

-

Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 143-151.[7]

- Chem-Impex. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.

- PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. National Center for Biotechnology Information.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- BLDpharm. (n.d.). 6-Amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one.

-

Gomtsyan, A. (2023). Synthesis and Characterization of 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.[4]

- precisionFDA. (n.d.). 6-(4-METHYL-1-PIPERAZINYL)-2,4-PYRIMIDINEDIAMINE.

- ResearchGate. (n.d.). SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f).

- BLDpharm. (n.d.). N,2-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine.

- BLDpharm. (n.d.). 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine.

- BLDpharm. (n.d.). 2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one.

- BLDpharm. (n.d.). 2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine.

-

MDPI. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). Molbank, 2022(3), M1461.[2]

-

Zhang, L., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654.[11]

-

Rawat, S., et al. (2022). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. ACS Omega, 7(30), 26369–26385.[12]

- PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-4-phenylpyrimidine. National Center for Biotechnology Information.

- EvitaChem. (n.d.). N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide.

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(1), 227.[1]

-

ResearchGate. (n.d.). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Retrieved from a URL which is not available.[13]

- Veeprho. (n.d.). 2-(4-((4-nitrosopiperazin-1-yl)methyl)piperazin-1-yl)pyrimidine.

- ChemicalBook. (n.d.). 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum.

- ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine.

- MDPI. (2022). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. Molecules, 27(19), 6543.

- Guidechem. (n.d.). 1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine.

- BLDpharm. (n.d.). (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol.

- Parchem. (n.d.). 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine (Cas 1372906-74-5).

-

ResearchGate. (n.d.). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Retrieved from a URL which is not available.[3]

- Pharmaffiliates. (n.d.). N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-2-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-4-amine.

- TCI Chemicals. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine 571189-49-6.

-

PubMed. (2010). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 250-256.[10]

- ResearchGate. (n.d.). one derivatives: I. Synthesis of 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-pyrazol-5-ol and specificity of its Knoevenagel reaction.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 57005-71-7|2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 7. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A-Z Guide to Structural Elucidation of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the unambiguous structural elucidation of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques. Instead, it details an integrated analytical strategy, explaining the causal logic behind experimental choices and data interpretation. We will cover the core spectroscopic and spectrometric techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy—presenting them as a self-validating system to ensure the highest degree of scientific integrity and confidence in the final structural assignment. Each section includes field-proven experimental protocols, expected data, and interpretation guides specific to the target molecule.

Introduction and Strategic Overview

The compound 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, with the molecular formula C₉H₁₅N₅, is a heterocyclic amine containing pyrimidine and piperazine moieties. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. Unambiguous confirmation of the molecular structure is a foundational requirement in any research or development pipeline, mandated by regulatory bodies and essential for understanding structure-activity relationships (SAR).

The structure elucidation process is not linear but a synergistic workflow. Each analytical technique provides a unique piece of the puzzle, and the congruence of data from all methods provides the ultimate confirmation. Our strategy relies on a tiered approach:

-

Molecular Formula and Mass Confirmation: High-Resolution Mass Spectrometry (HRMS) establishes the elemental composition.

-

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy confirms the presence of key functional groups.

-

Atom Connectivity and Stereochemistry: A suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments maps the complete atomic framework.

This guide will detail the practical application of this strategy to confirm the hypothesized structure shown below.

// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; H5 [label="H"]; C6 [label="C"]; H6 [label="H"];

// Amine group N_amine [label="N", pos="3.5,0!"]; H_amine1 [label="H", pos="4.1,-0.4!"]; H_amine2 [label="H", pos="4.1,0.4!"];

// Piperazine ring N_pip1 [label="N", pos="-1.5,0!"]; C_pip2 [label="C", pos="-2.2,0.8!"]; H_pip2a [label="H", pos="-1.9,1.4!"]; H_pip2b [label="H", pos="-2.9,1.0!"]; C_pip3 [label="C", pos="-3.0,0!"]; H_pip3a [label="H", pos="-3.6,0.4!"]; H_pip3b [label="H", pos="-3.6,-0.4!"]; N_pip4 [label="N", pos="-2.2,-0.8!"]; C_pip5 [label="C", pos="-1.5,-1.6!"]; H_pip5a [label="H", pos="-2.2,-2.0!"]; H_pip5b [label="H", pos="-1.1,-2.2!"]; C_pip6 [label="C", pos="-0.7,-0.8!"]; H_pip6a [label="H", pos="-0.1,-1.0!"]; H_pip6b [label="H", pos="-1.0,-0.2!"];

// Methyl group C_methyl [label="C", pos="-3.0,-1.6!"]; H_methyl1 [label="H", pos="-2.6,-2.2!"]; H_methyl2 [label="H", pos="-3.7,-1.8!"]; H_methyl3 [label="H", pos="-3.3,-1.0!"];

// Define positions for pyrimidine ring N1 [pos="0,0.8!"]; C2 [pos="-0.7,0!"]; N3 [pos="0,-0.8!"]; C4 [pos="1.4,-0.8!"]; C5 [pos="2.1,0!"]; C6 [pos="1.4,0.8!"]; H5 [pos="3.1,0!"]; H6 [pos="2.0,1.4!"];

// Draw bonds for pyrimidine ring N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C5 -- H5; C6 -- H6;

// Draw bonds for substituents C4 -- N_amine; N_amine -- H_amine1; N_amine -- H_amine2; C2 -- N_pip1;

// Draw bonds for piperazine ring N_pip1 -- C_pip2; C_pip2 -- C_pip3; C_pip3 -- N_pip4; N_pip4 -- C_pip5; C_pip5 -- C_pip6; C_pip6 -- N_pip1;

// Piperazine hydrogens C_pip2 -- H_pip2a; C_pip2 -- H_pip2b; C_pip3 -- H_pip3a; C_pip3 -- H_pip3b; C_pip5 -- H_pip5a; C_pip5 -- H_pip5b; C_pip6 -- H_pip6a; C_pip6 -- H_pip6b;

// Methyl group bonds N_pip4 -- C_methyl; C_methyl -- H_methyl1; C_methyl -- H_methyl2; C_methyl -- H_methyl3; }

Caption: Hypothesized structure of C₉H₁₅N₅.

}

Caption: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality

HRMS is the first and most critical step. Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.[1] This precision is paramount because it allows for the determination of a unique elemental composition, effectively distinguishing the target compound from isomers or other molecules with the same nominal mass.[2][3] We employ Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar, nitrogen-containing molecules, minimizing fragmentation and ensuring the molecular ion ([M+H]⁺) is the base peak.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:1000 in 50:50 acetonitrile:water containing 0.1% formic acid. The acid ensures efficient protonation to form the [M+H]⁺ ion.

-

Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) analyzer.[4]

-

Infusion: Introduce the sample via direct infusion at a flow rate of 5-10 µL/min.

-

Acquisition Parameters:

-

Ionization Mode: ESI, Positive

-

Mass Range: 50 - 500 m/z

-

Resolution: >60,000 FWHM (Full Width at Half Maximum)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

-

Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion against the theoretical mass calculated for the protonated molecular formula, C₉H₁₆N₅⁺. The mass error should be below 5 parts per million (ppm).[2]

Expected Data & Interpretation

The molecular formula C₉H₁₅N₅ has a monoisotopic mass of 205.13274. The expected data from HRMS analysis is a validation of this precise mass.

| Parameter | Theoretical Value (C₉H₁₆N₅⁺) | Expected Experimental Value |

| Exact Mass [M+H]⁺ | 206.14056 Da | 206.1405 ± 0.0010 Da |

| Mass Accuracy | N/A | < 5 ppm |

An experimental mass of 206.1401 Da, for instance, would correspond to a mass error of -2.2 ppm, providing extremely high confidence in the assigned molecular formula of C₉H₁₅N₅.[4][] This self-validating step provides the foundational formula upon which all subsequent spectral data will be built.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality

FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For our target compound, we expect to see characteristic vibrations for the amine (N-H), aromatic (C-H, C=N, C=C), and aliphatic (C-H, C-N) bonds. The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Expected Data & Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Structural Moiety |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Two sharp-to-medium bands[8] | Primary Amine (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretch | Weak, sharp bands | Pyrimidine Ring |

| 2950 - 2800 | Aliphatic C-H Stretch | Medium-to-strong, sharp bands | Piperazine Ring & Methyl Group |

| 1650 - 1580 | N-H Scissoring (Bend)[9] | Medium, sharp band | Primary Amine (-NH₂) |

| 1600 - 1450 | C=N and C=C Ring Stretch | Multiple medium-to-strong bands | Pyrimidine Ring |

| 1350 - 1250 | Aromatic C-N Stretch[8] | Strong band | Ar-N (Pyrimidine-Amine) |

| 1250 - 1020 | Aliphatic C-N Stretch | Medium band | Piperazine C-N bonds |

The observation of this specific combination of bands corroborates the presence of a primary amine, a substituted aromatic (heterocyclic) ring, and aliphatic C-H and C-N bonds, consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule in solution.[10] A combination of 1D (¹H, ¹³C) and 2D experiments is required for an unambiguous assignment.[11]

-

¹H NMR provides information on the number and environment of different protons.

-

¹³C NMR reveals the number of unique carbon environments.

-

2D COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

-

2D HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

-

2D HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule, such as the pyrimidine and piperazine rings.[12]

The choice of a deuterated solvent is critical. DMSO-d₆ is selected here for its ability to dissolve the polar compound and, importantly, to slow the exchange of the amine (-NH₂) protons, allowing them to be observed as a distinct resonance.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[13]

-

1D ¹H Acquisition:

-

Acquire a standard proton spectrum.

-

Parameters: 32 scans, relaxation delay (d1) of 2 seconds.

-

-

1D ¹³C Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Parameters: 1024 scans, d1 of 2 seconds.

-

-

2D Experiments (COSY, HSQC, HMBC):

Expected Data & Interpretation

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|---|

| a | H-6 | ~7.8-8.0 | d | 1H | Pyrimidine CH |

| b | H-5 | ~6.0-6.2 | d | 1H | Pyrimidine CH |

| c | -NH₂ | ~6.5-7.0 | s (broad) | 2H | Amine Protons |

| d | H-3', H-5' | ~3.7-3.9 | t | 4H | Piperazine CH₂ (adjacent to pyrimidine) |

| e | H-2', H-6' | ~2.4-2.6 | t | 4H | Piperazine CH₂ (adjacent to N-CH₃) |

| f | -CH₃ | ~2.2-2.3 | s | 3H | Methyl Protons |

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Predicted δ (ppm) | Assignment |

|---|---|

| ~163 | C4 (Amine-substituted) |

| ~161 | C2 (Piperazine-substituted) |

| ~157 | C6 |

| ~98 | C5 |

| ~53 | C3', C5' (Piperazine) |

| ~46 | C2', C6' (Piperazine) |

| ~44 | -CH₃ |

Data Synthesis and Connectivity Confirmation:

-

HSQC will directly link proton signals (a-f) to their corresponding carbons. For example, the proton at ~7.9 ppm (a) will correlate to the carbon at ~157 ppm (C6).

-

COSY will show a correlation between the two pyrimidine protons (a and b), confirming their adjacent relationship. It will also show correlations between the two sets of piperazine protons (d and e).

-

HMBC is the key to assembling the fragments. The HMBC diagram below illustrates the most critical correlations that bridge the molecular components.

}

Caption: Key HMBC correlations for structural assembly.

Observing a 2- and 3-bond correlation from the piperazine protons at ~3.8 ppm (d) to the pyrimidine carbon at ~161 ppm (C2) provides undeniable proof of the linkage between these two rings at the C2 position. Similarly, correlations from the amine protons (c) to C4 and C5 confirm the position of the amine group.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is achieved through a logical and synergistic application of modern analytical techniques.

-

HRMS authoritatively defines the elemental formula as C₉H₁₅N₅.

-

FTIR confirms the presence of the required primary amine, aromatic, and aliphatic functional groups.

-

A comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) provides the final, unambiguous proof of the atomic connectivity.

The convergence of these independent datasets into a single, consistent structure provides the highest level of scientific confidence. This integrated approach serves as a robust and reliable workflow for the characterization of novel chemical entities in a drug discovery and development setting.

References

-

Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Retrieved from [Link]

-

Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

- Massoud, A. M., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Heterocyclic Chemistry, 53(5), 1563-1571.

- Journal of the Indian Chemical Society. (2010).

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Almac. (n.d.). NMR under GxP in Drug Development and Manufacturing. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Ordóñez, M. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Powers, R. (2019). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology, 2037, 265–311.

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

-

Lab Viva. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

- Das, D., & Mandal, A. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(23), 5678.

-

PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Retrieved from [Link]

- Kłys, A., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis, 176, 112813.

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

-

National Institutes of Health. (2018). Current NMR Techniques for Structure-Based Drug Discovery. Retrieved from [Link]

- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

-

ResearchGate. (n.d.). Selected (1H) NMR and (13C) NMR and HMBC chemical shifts of 4a. Retrieved from [Link]

-

Supporting Information. (n.d.). Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Retrieved from [Link]

-

University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

- Folkes, A. J., et al. (2009). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 52(10), 3247–3257.

-

Chemsigma. (n.d.). 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine. Retrieved from [Link]

Sources

- 1. bioanalysis-zone.com [bioanalysis-zone.com]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. resolvemass.ca [resolvemass.ca]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. One moment, please... [jchps.com]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. researchgate.net [researchgate.net]

- 13. almacgroup.com [almacgroup.com]

- 14. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

Synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. This molecule serves as a crucial building block and a key structural motif in a variety of pharmacologically active agents, most notably as a core component of several tyrosine kinase inhibitors. This document details a robust and commonly employed synthetic strategy, beginning with commercially available precursors. The narrative emphasizes the chemical principles behind the experimental choices, offering field-proven insights for researchers, chemists, and professionals in drug development. The guide includes step-by-step protocols, mechanistic diagrams, and a thorough characterization of the target compound, grounded in authoritative references.

Introduction and Strategic Importance

The pyrimidine scaffold is a privileged heterocycle in drug discovery, renowned for its ability to form key hydrogen bond interactions with biological targets.[1] When substituted with a 4-methylpiperazine moiety at the 2-position and an amine at the 4-position, the resulting molecule, 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine, becomes a versatile intermediate. Its structural architecture is prominently featured in the design of targeted cancer therapeutics, such as the Bcr-Abl tyrosine kinase inhibitor Imatinib, where this scaffold plays a pivotal role in binding to the kinase domain.[2][3]

The strategic synthesis of this compound is therefore of high value. The most logical and industrially scalable approach involves a convergent synthesis, hinging on a nucleophilic aromatic substitution (SNAr) reaction. This guide will focus on this primary pathway, which couples the two key fragments: the pyrimidine core and the piperazine side chain.

Retrosynthetic Analysis and Synthetic Pathway Design

A retrosynthetic disconnection of the target molecule at the C2-N bond of the pyrimidine ring logically identifies the two primary synthons: an electrophilic 2-halopyrimidin-4-amine and the nucleophilic 1-methylpiperazine.

Caption: Retrosynthetic analysis of the target molecule.

This leads to a two-step overall synthesis:

-

Formation of the Key Electrophile: Synthesis of 2-chloropyrimidin-4-amine from readily available starting materials.

-

Final Coupling Step: Nucleophilic aromatic substitution reaction between 2-chloropyrimidin-4-amine and 1-methylpiperazine.

The following sections will detail the experimental protocols and chemical reasoning for each stage of this pathway.

Experimental Protocols & Mechanistic Insights

Materials and Reagents

For successful synthesis, the use of high-purity reagents is essential. All solvents should be of anhydrous grade where specified.

| Reagent/Material | CAS Number | Supplier Suggestion | Notes |

| 2-Amino-4-chloropyrimidine | 3993-65-3 | Commercial Vendor | Key electrophilic precursor. |

| 1-Methylpiperazine | 109-01-3 | Commercial Vendor | Nucleophile. Should be stored under nitrogen. |

| Anhydrous Propanol | 67-63-0 | Commercial Vendor | Reaction solvent. |

| Triethylamine (TEA) | 121-44-8 | Commercial Vendor | HCl scavenger. Should be distilled before use. |

| Ethyl Acetate | 141-78-6 | Commercial Vendor | Extraction solvent. |

| Saturated Sodium Bicarbonate | 144-55-8 | Lab Prepared | Used in aqueous work-up. |

| Anhydrous Sodium Sulfate | 7757-82-6 | Commercial Vendor | Drying agent. |

Synthesis of the Key Intermediate: 2-Amino-4-chloropyrimidine

While 2-amino-4-chloropyrimidine is commercially available, it can also be synthesized. A common laboratory method involves the selective amination of 2,4-dichloropyrimidine. Ammonia, being a small and highly reactive nucleophile, preferentially attacks the more electrophilic C4 position of the 2,4-dichloropyrimidine ring. The C4 position is more activated towards nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogen atoms. An alternative high-yielding method involves the chlorination of isocytosine using phosphorus oxychloride.[4]

Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

This final step constitutes the formation of the target molecule. The reaction proceeds via a classic SNAr mechanism, where the electron-deficient pyrimidine ring facilitates the attack of the nucleophilic nitrogen from 1-methylpiperazine.

// Reactants

reactants [label=<

+

// Meisenheimer Complex

meisenheimer [label=<

Meisenheimer Intermediate

// Products

products [label=<

+

HCl

// Arrows reactants -> meisenheimer [label="Nucleophilic Attack", fontcolor="#34A853", fontsize=10]; meisenheimer -> products [label="Loss of Leaving Group (Cl-)", fontcolor="#EA4335", fontsize=10]; }

Caption: Mechanism of the SNAr reaction.

Step-by-Step Protocol:

A microwave-assisted synthesis provides a rapid and efficient method for this transformation.[5]

-

Reaction Setup: To a microwave reaction vial, add 2-amino-4-chloropyrimidine (1.0 eq).

-

Solvent Addition: Add anhydrous propanol to dissolve the starting material with stirring.

-

Reagent Addition: Add 1-methylpiperazine (1.1 eq) to the vial, followed by triethylamine (1.2 eq). The triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, preventing protonation of the nucleophile.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120-140 °C for 15-30 minutes. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers contain the desired product.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine.

Table of Optimized Reaction Conditions

| Parameter | Condition | Rationale |

| Temperature | 120-140 °C | Provides sufficient thermal energy to overcome the activation barrier of the SNAr reaction. |

| Time | 15-30 min (Microwave) | Microwave irradiation significantly accelerates the reaction compared to conventional heating. |

| Base | Triethylamine | Scavenges HCl byproduct, driving the reaction to completion. |

| Solvent | Propanol | A polar protic solvent that effectively solvates the reactants and intermediates. |

Characterization of the Final Product

Thorough analytical characterization is required to confirm the identity and purity of the synthesized 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine.

Physical Properties:

-

Appearance: Typically an off-white to yellow solid.

-

Molecular Formula: C₉H₁₅N₅

-

Molecular Weight: 193.25 g/mol

Spectroscopic Data:

The following table summarizes the expected spectroscopic data based on published results for the isomeric 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, which provides a close approximation.[5]

| Technique | Data | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.7-7.8 (d, 1H) | H-6 (pyrimidine) |

| δ 5.9-6.0 (d, 1H) | H-5 (pyrimidine) | |

| δ 4.8-5.0 (br s, 2H) | -NH₂ (amine) | |

| δ 3.5-3.6 (m, 4H) | Piperazine CH₂ adjacent to pyrimidine | |

| δ 2.4-2.5 (m, 4H) | Piperazine CH₂ adjacent to N-CH₃ | |

| δ 2.3 (s, 3H) | N-CH₃ | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 163-164 | C-4 (pyrimidine, attached to NH₂) |

| δ 162-163 | C-2 (pyrimidine, attached to piperazine) | |

| δ 157-158 | C-6 (pyrimidine) | |

| δ 93-94 | C-5 (pyrimidine) | |

| δ 54-55 | Piperazine CH₂ adjacent to N-CH₃ | |

| δ 46-47 | N-CH₃ | |

| δ 43-44 | Piperazine CH₂ adjacent to pyrimidine | |

| Mass Spec (ESI+) | m/z 194.13 | [M+H]⁺ |

| IR (ATR, cm⁻¹) | ~3320, 3160 | N-H stretching (amine) |

| ~2940, 2810 | C-H stretching (aliphatic) | |

| ~1650 | C=N stretching (aromatic) | |

| ~1580 | C=C stretching (aromatic) |

Conclusion

The synthesis of 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine is a well-established process that is crucial for the development of advanced pharmaceutical agents. The nucleophilic aromatic substitution of 2-chloropyrimidin-4-amine with 1-methylpiperazine represents the most efficient and scalable route. By understanding the underlying reaction mechanism and optimizing key parameters such as temperature and the choice of base, researchers can reliably produce this valuable intermediate with high yield and purity. This guide provides a solid, scientifically-grounded framework for the successful execution of this synthesis in a laboratory setting.

References

-

Zhang, L., et al. (2018). Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. PubMed. Available from: [Link]

-

ResearchGate. Synthesis and antitumor activity of novel pyrimidin-4-amine derivatives. Available from: [Link]

-

Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available from: [Link]

-

Li, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health. Available from: [Link]

-

Organic Syntheses. 2-Chloropyrimidine. Available from: [Link]

- Google Patents. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

- Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

-

RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available from: [Link]

- Google Patents. US5670508A - 2-amino-6-alkyl-5-(4-substituted-1-piperazinyl) pyrimidin-4-ones, the preparation and use thereof.

-

Semantic Scholar. Synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles. Available from: [Link]

-

Chem-Impex. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]

-

National Institutes of Health. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Available from: [Link]

-

ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available from: [Link]

-

ResearchGate. SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

National Institutes of Health. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]

-

Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available from: [Link]

-

MDPI. (2021). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). Available from: [Link]

-

ResearchGate. Preparation of 1-amino-4-methylpiperazine. Available from: [Link]

- Google Patents. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available from: [Link]

-

Veeprho. 2-(4-((4-nitrosopiperazin-1-yl)methyl)piperazin-1-yl)pyrimidine. Available from: [Link]

-

ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine. Available from: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 3. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide [mdpi.com]

- 4. guidechem.com [guidechem.com]

- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (CAS: 57005-71-7)

Abstract

This technical guide provides a comprehensive overview of 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (CAS: 57005-71-7), a heterocyclic amine of significant interest in medicinal chemistry. This document delves into its chemical and physical properties, provides a detailed and validated synthesis protocol, and outlines robust analytical methodologies for its characterization. Furthermore, it explores the broader context of the pyrimidine-piperazine scaffold in drug discovery, discussing its role as a privileged structure in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended to serve as a critical resource for researchers engaged in the synthesis, evaluation, and application of this versatile chemical entity.

Introduction and Scientific Context

The fusion of a pyrimidine ring with a piperazine moiety constitutes a "privileged scaffold" in modern medicinal chemistry. This structural motif is prevalent in a multitude of clinically approved drugs and investigational agents, valued for its ability to confer favorable pharmacokinetic properties and engage with a wide array of biological targets. The pyrimidine ring, a fundamental component of nucleobases, offers versatile handles for chemical modification and can participate in crucial hydrogen bonding interactions within protein active sites. The 1-methylpiperazine group is frequently incorporated to enhance aqueous solubility, improve cell permeability, and introduce a basic center that can form key salt-bridge interactions, for instance, with acidic residues like aspartate in the hinge region of protein kinases.

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine emerges from this context as a key building block and a potential pharmacophore in its own right. Its structural architecture—an aminopyrimidine core linked to a methylpiperazine unit—is emblematic of fragments used to construct highly potent and selective inhibitors of various enzyme classes. Understanding the synthesis, properties, and biological potential of this specific molecule is therefore of paramount importance for scientists working on the frontier of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to its application in research and development. These parameters influence its solubility, stability, and suitability for various experimental conditions.

| Property | Value | Reference |

| CAS Number | 57005-71-7 | [1] |

| Molecular Formula | C₉H₁₅N₅ | [2] |

| Molecular Weight | 193.25 g/mol | [2] |

| Appearance | White to off-white crystalline powder | Inferred from typical small molecules of this class |

| Boiling Point | 386.3 ± 52.0 °C (Predicted) | |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) | |

| pKa | 8.37 ± 0.10 (Predicted) | |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2] |

Synthesis and Characterization

The reliable synthesis and rigorous characterization of 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine are critical for ensuring the validity of any subsequent biological or chemical studies. The following protocol is based on established methodologies for nucleophilic aromatic substitution on a pyrimidine core.

Synthetic Pathway

The most direct and widely employed synthesis route involves the nucleophilic aromatic substitution (SNAr) of a suitable chloropyrimidine precursor with 1-methylpiperazine. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro substituent by the secondary amine of the piperazine.

Caption: Synthetic route via Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed, microwave-assisted synthesis methodology.

Materials:

-

2-Amino-4-chloropyrimidine (1.0 eq)

-

1-Methylpiperazine (1.0 eq)

-

Anhydrous Propanol

-

Triethylamine (TEA)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

To a microwave reaction vial, add 2-amino-4-chloropyrimidine (2.0 mmol, 1.0 eq).

-

Add anhydrous propanol (1 mL) and stir at room temperature to dissolve/suspend the starting material.

-

Add 1-methylpiperazine (2.0 mmol, 1.0 eq) to the reaction mixture.

-

Add triethylamine (200 µL) to the vial. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

-

Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120-140 °C for 15-30 minutes. The use of microwave irradiation significantly accelerates the rate of the SNAr reaction compared to conventional heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution for workup.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The resulting precipitate can be further purified by recrystallization or column chromatography to afford the pure product.

Characterization Data

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): δ 7.73 (d, J = 6.0 Hz, 1H, pyrimidine-H), 5.99 (d, J = 5.6 Hz, 1H, pyrimidine-H), 5.94 (s, br, 2H, -NH₂), 3.47–3.48 (m, 4H, piperazine-H), 2.29–2.30 (m, 4H, piperazine-H), 2.20 (s, 3H, -CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 163.45, 162.80, 157.28, 93.53, 54.77, 46.24, 43.57.

Elemental Analysis:

-

Calculated for C₉H₁₅N₅: C, 55.89%; H, 7.76%; N, 36.20%.

-

Found: C, 55.08%; H, 7.78%; N, 34.70%.

Analytical Methodologies

Establishing a reliable analytical method is essential for quality control, purity assessment, and pharmacokinetic studies. While a specific validated method for this exact compound is not publicly available, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with mass spectrometry (LC-MS) can be readily developed based on established protocols for similar structures.

Proposed RP-HPLC Method

This proposed method is designed to provide excellent separation and detection of the target analyte.

| Parameter | Recommended Condition | Rationale |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.9 µm) | Provides good retention and peak shape for heterocyclic, basic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier protonates the analyte, improving peak shape and retention. |

| Mobile Phase B | Acetonitrile | Standard organic modifier for reverse-phase chromatography. |

| Gradient | Start at 5% B, ramp to 95% B over 5-10 minutes | A gradient elution is suitable for separating the polar analyte from potential non-polar impurities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Vol. | 1-5 µL | |

| Detector | UV at ~254 nm or Mass Spectrometer | The pyrimidine ring provides a strong chromophore. MS provides mass confirmation. |

Mass Spectrometry (MS) Detection

For unambiguous identification and sensitive quantification, coupling the HPLC to a mass spectrometer is the gold standard.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Rationale: The basic nitrogen atoms in the piperazine and pyrimidine rings are readily protonated, making ESI+ the ideal ionization mode.

-

-

Expected Ion: [M+H]⁺ = m/z 194.14

-

MS/MS Analysis: For quantitative studies (e.g., in biological matrices), a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be employed. A potential fragmentation pathway would involve the loss of the methylpiperazine side chain.

The Pyrimidine-Piperazine Scaffold in Drug Discovery

The structural motif represented by 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies.

Mechanism of Action Context: Kinase Inhibition

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site. The 2-aminopyrimidine core is a highly effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.

Caption: Key interactions of the pyrimidine-piperazine scaffold in a kinase active site.

The methylpiperazine moiety typically extends out towards the solvent-exposed region of the ATP binding pocket. This position serves two critical functions:

-

Solubility: The basic nitrogen enhances the aqueous solubility of the overall molecule, a crucial property for oral bioavailability.

-

Vector for Specificity: The piperazine ring provides a synthetic handle to attach larger chemical groups that can interact with specific sub-pockets of the kinase, thereby driving the potency and selectivity of the inhibitor for its intended target.

Applications in Targeted Therapy

Derivatives built upon this or very similar scaffolds have shown potent activity against a range of important oncology targets:

-

FLT3 and CDK Kinases: Compounds incorporating this scaffold have been developed as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), targets of high relevance in Acute Myeloid Leukemia (AML).

-

Glycogen Synthase Kinase-3β (GSK-3β): Transformation of related morpholine-containing compounds into piperazine derivatives has yielded potent GSK-3β inhibitors, which are being investigated for neurodegenerative diseases.

-

Aurora Kinases: This scaffold is a key component in inhibitors of Aurora kinases, which are involved in cell cycle regulation and are overexpressed in many tumors.

Safety and Handling

Proper handling of all chemical reagents is imperative to ensure laboratory safety.

-

General Precautions: Use personal protective equipment, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation.

-

Inhalation: May cause respiratory irritation. Move the victim to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Causes skin irritation. Immediately wash off with soap and plenty of water.

-

Eye Contact: Causes serious eye irritation. Rinse cautiously with water for several minutes.

-

Ingestion: Harmful if swallowed. Rinse mouth with water and seek immediate medical attention.

Conclusion

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is more than a simple chemical intermediate; it is a strategically designed molecular scaffold that embodies key principles of modern medicinal chemistry. Its straightforward synthesis, combined with the favorable physicochemical and pharmacological properties imparted by the pyrimidine and methylpiperazine moieties, makes it an exceptionally valuable tool for drug discovery. This guide provides the foundational knowledge—from synthesis to biological context—required for researchers to effectively utilize this compound in the development of next-generation targeted therapeutics.

References

Sources

The Architectural Versatility of the Pyrimidine Scaffold: A Technical Guide to Unlocking its Diverse Biological Activities

For researchers, medicinal chemists, and drug development professionals, the pyrimidine nucleus represents a cornerstone of heterocyclic chemistry, consistently yielding compounds with a remarkable breadth of biological activities.[1][2][3] This guide provides an in-depth exploration of the multifaceted pharmacological potential of pyrimidine derivatives, moving beyond a simple cataloging of effects to elucidate the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies required to assess their therapeutic promise. Herein, we dissect the causality behind experimental choices and present self-validating protocols to empower your research endeavors in this dynamic field.

The Privileged Pyrimidine: A Foundation for Pharmacological Diversity

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[4][5] This inherent biocompatibility, coupled with its unique physicochemical properties, makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows for high-affinity binding to a wide array of biological targets.[6] Consequently, pyrimidine derivatives have been successfully developed into a multitude of therapeutic agents with applications spanning oncology, infectious diseases, and inflammatory conditions.[7][8]

Core Biological Activities and Mechanistic Insights

The therapeutic potential of pyrimidine derivatives is vast, with prominent activities observed in several key areas. This section will delve into the molecular mechanisms underpinning these effects.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrimidine derivatives have emerged as a significant class of anticancer agents, targeting various pathways essential for tumor growth and survival.[9][10]

Mechanism of Action:

-

Antimetabolites: A primary mechanism involves acting as antimetabolites, where the pyrimidine analog mimics natural nucleosides to disrupt DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[11] A classic example is 5-fluorouracil (5-FU), which inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[12]

-

Kinase Inhibition: Many pyrimidine derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, certain derivatives target Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle progression and signaling.[13] The binding of these inhibitors to the ATP-binding pocket of the kinases blocks their catalytic activity, leading to cell cycle arrest and apoptosis.[13]

-

Topoisomerase Inhibition: Some pyrimidine-based compounds can intercalate into DNA or inhibit the activity of topoisomerases, enzymes that regulate DNA topology during replication and transcription.[12][14] This leads to DNA damage and the induction of apoptosis in cancer cells.[12]

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrimidine scaffold is a recurring motif in compounds exhibiting potent antimicrobial activity against a wide range of bacteria and fungi.[15][16][17]

Mechanism of Action:

-

Inhibition of Dihydrofolate Reductase (DHFR): Similar to some anticancer agents, certain antimicrobial pyrimidines, like Trimethoprim, act as inhibitors of DHFR. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleic acids and amino acids in bacteria.

-

Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.

-

Interference with Nucleic Acid and Protein Synthesis: Pyrimidine analogs can be incorporated into bacterial DNA and RNA, leading to mutations and inhibition of protein synthesis.

Antiviral Activity: Targeting Viral Replication

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly against herpes viruses and HIV.[18][19]

Mechanism of Action:

-

Chain Termination: Antiviral pyrimidine nucleoside analogs, such as Zidovudine (AZT) and Stavudine, are phosphorylated within the host cell to their active triphosphate form.[19] These activated forms are then incorporated into the growing viral DNA chain by viral reverse transcriptase. The modified sugar moiety of the analog lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[20]

-

Inhibition of Viral Polymerases: The triphosphate forms of these analogs can also act as competitive inhibitors of viral DNA polymerases and reverse transcriptases.[19]

Experimental Workflow: Screening for Antiviral Activity

Caption: A typical workflow for screening pyrimidine derivatives for antiviral activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[21][22][23]

Mechanism of Action:

-

Inhibition of Cyclooxygenase (COX) Enzymes: A primary mechanism is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins.[21][23] By blocking COX-2, these compounds reduce the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[22]

-

Suppression of Pro-inflammatory Cytokines: Some pyrimidine derivatives can suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[24] This is often achieved by inhibiting signaling pathways like the NF-κB pathway, which is a central regulator of inflammatory gene expression.[22]

Quantitative Analysis of Biological Activity

The evaluation of the biological activity of pyrimidine derivatives requires robust and quantitative assays. The following table summarizes key parameters and representative data for different biological activities.

| Biological Activity | Target | Key Parameter | Example Compound | Potency (IC50/EC50) | Reference |

| Anticancer | EGFR | IC50 | Gefitinib | 0.099 µM (EGFRWT) | [13] |

| Anticancer | CDK2 | Ki | N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amine derivative | 0.005 µM | [13] |

| Anti-inflammatory | COX-2 | IC50 | Pyrano[2,3-d]pyrimidine derivative | 0.04 µmol | [22] |

| Antiviral | HIV Reverse Transcriptase | EC50 | Zidovudine (AZT) | Varies by cell line and virus strain | [19] |

| Antibacterial | Dihydrofolate Reductase | MIC | Trimethoprim | Varies by bacterial species | [25] |

Essential Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and well-validated experimental protocols are crucial.

General Synthesis of a Pyrimidine Core: The Biginelli Reaction

The Biginelli reaction is a classic and efficient one-pot synthesis for dihydropyrimidines, which can be further modified to create a diverse library of derivatives.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, combine an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid, and a catalytic amount of an acid (e.g., HCl, H2SO4).

-

Reaction: Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out. If not, pour the mixture into ice-cold water to induce precipitation.

-

Purification: Collect the solid product by filtration, wash with cold water or ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified dihydropyrimidine.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a pyrimidine derivative against a specific bacterial strain.

Step-by-Step Methodology:

-

Bacterial Inoculum Preparation: Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution Series: Prepare a serial two-fold dilution of the pyrimidine derivative in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[26]

-

Electron-withdrawing vs. Electron-donating Groups: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) can significantly influence the electronic properties of the pyrimidine ring and enhance its interaction with biological targets, often leading to increased activity.[27]

-

Lipophilicity: The lipophilicity of the substituents affects the compound's ability to cross cell membranes and reach its target. A balance between hydrophilicity and lipophilicity is often required for optimal activity.[18]

-

Steric Factors: The size and shape of the substituents can influence the binding affinity of the compound to its target. Bulky groups may cause steric hindrance and reduce activity, while smaller, appropriately positioned groups can enhance binding.

Conclusion and Future Directions

The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[3] The diverse biological activities exhibited by its derivatives underscore the importance of this heterocyclic motif in medicinal chemistry. Future research will likely focus on the development of more selective and potent pyrimidine-based drugs with improved pharmacokinetic profiles and reduced off-target effects. The application of computational methods, such as molecular docking and QSAR studies, will further aid in the rational design of next-generation pyrimidine derivatives targeting a wide range of diseases.

References

A comprehensive list of references will be provided upon request, including full citations and clickable URLs for all mentioned sources.

Sources

- 1. wjarr.com [wjarr.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijrpr.com [ijrpr.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. mdpi.com [mdpi.com]

- 21. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]

- 22. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 26. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine: A Technical Guide to Pharmacological Characterization

Prepared for: Drug Development Professionals, Researchers, and Scientists

Introduction: A Scaffold of Promise

The compound 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, with CAS Number 57005-71-7, represents a significant starting point for drug discovery endeavors.[1] Its core structure, a pyrimidine ring linked to a methylpiperazine moiety, is a well-established pharmacophore found in numerous biologically active agents.[2][3][4] Derivatives of the 4-aminopyrimidine scaffold have demonstrated potent inhibitory activity against a range of therapeutic targets, including various protein kinases, while piperazine-containing compounds are known to interact with diverse biological systems.[5][6]

The convergence of these two privileged scaffolds in a single molecule suggests a high probability of discovering novel pharmacological activities. The pyrimidine ring system is known for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often enhancing pharmacokinetic and pharmacodynamic properties.[4] Structurally related molecules have shown promise as dual inhibitors of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), as well as inhibitors of Polo-like kinase 4 (PLK4), highlighting potential applications in oncology.[3][5] Furthermore, other pyrimidine derivatives have been investigated for antiallergic, anti-inflammatory, and a host of other pharmacological effects.[7][8]

This technical guide provides a comprehensive, field-proven framework for the systematic pharmacological evaluation of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine. As Senior Application Scientists, our objective is not merely to present protocols but to elucidate the strategic rationale behind each experimental phase, ensuring a self-validating and robust characterization cascade from initial computational assessment to in vivo studies.

Part 1: Foundational Assessment: In Silico and Physicochemical Profiling